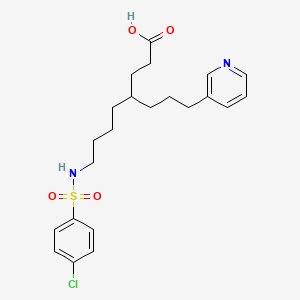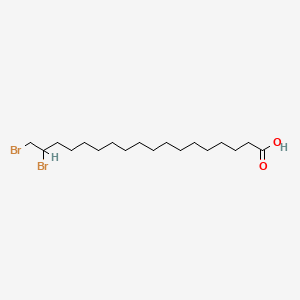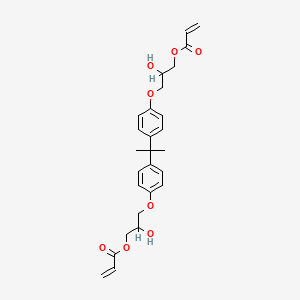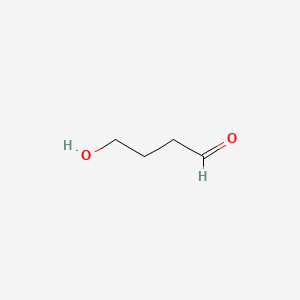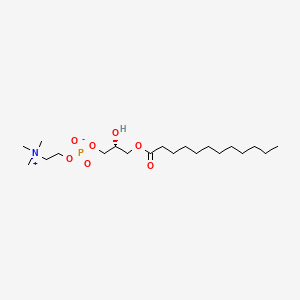
1-Dodecanoyl-sn-glycero-3-phosphocholin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of phosphatidylcholine, which includes molecules like 1-Dodecanoyl-sn-glycero-3-phosphocholine, involves complex biochemical pathways. Specifically, the de novo synthesis pathway and the Kennedy pathway are critical for the synthesis of phosphatidylcholine in biological systems. These pathways involve various enzymes and biochemical reactions that ensure the precise construction of phosphatidylcholine molecules from simpler precursors (Infante, 1985).
Wissenschaftliche Forschungsanwendungen
Interner Standard in der LC/MS-Analyse
1-Dodecanoyl-sn-glycero-3-phosphocholin wird als interner Standard in der Flüssigchromatographie/Massenspektrometrie (LC/MS)-Analyse verwendet. Diese Anwendung ist entscheidend für die Gewährleistung der Genauigkeit und Präzision quantitativer Messungen in komplexen Lipidmischungen {svg_1}.
Lipidstandard zur Quantifizierung von Phospholipiden
Diese Verbindung dient als Lipidstandard zur Quantifizierung von Phospholipiden mittels Massenspektrometrie (MS). Sie hilft bei der Kalibrierung von MS-Instrumenten, um die Konzentration von Phospholipiden in biologischen Proben genau zu messen {svg_2}.
Retentionszeit-Rekalibrierung während der LC-MS-Datenverarbeitung
Sie wird für die Retentionszeit-Rekalibrierung während der LC-MS-Datenverarbeitung verwendet. Diese Rekalibrierung ist unerlässlich für die korrekte Identifizierung und Quantifizierung von Verbindungen in LC-MS-Analysen {svg_3}.
Lipid-Extraktion aus Makrophagen
Die Verbindung wird als MS-Grade-Lipidstandard für die Lipid-Extraktion aus Makrophagen eingesetzt. Diese Anwendung ist bedeutsam für die Untersuchung des Lipidstoffwechsels und der Signalgebung in Immunzellen {svg_4}.
Reversible Blockierung der Hüllglycoprotein-vermittelten Fusion
This compound kann die Hüllglycoprotein (Env)-vermittelte Fusion in verschiedenen Zelllinien reversibel blockieren. Diese Eigenschaft ist besonders nützlich in der virologischen Forschung, wo der Fusionsprozess ein Schlüsselschritt für den Eintritt des Virus in Wirtszellen ist {svg_5}.
Bestimmung des lokalen Blasengeschwindigkeits-Profils
Die Verbindung kann auch in der Fluiddynamikforschung verwendet werden, um das lokale Blasengeschwindigkeits-Profil zu bestimmen. Diese Anwendung ist relevant für die Untersuchung von Gas-Flüssigkeits-Wechselwirkungen in verschiedenen industriellen Prozessen {svg_6}.
Wirkmechanismus
Target of Action
1-Dodecanoyl-sn-glycero-3-phosphocholine, also known as L-alpha-Lysophosphatidylcholine, lauroyl, is a type of glycerophosphocholine . It is a synthetic, less hydrophobic phospholipid that has been found to be useful for enhancing the absorption of peptide drugs and hormones such as insulin . It is also a parasympathomimetic acetylcholine precursor which may have a potential for the treatment of Alzheimer’s disease and dementia .
Mode of Action
This compound rapidly delivers choline to the brain across the blood–brain barrier and is a biosynthetic precursor of the acetylcholine neurotransmitter . It forms stable bilayers and vesicles, thereby encapsulating drugs and delivering them to specific targets within the body .
Biochemical Pathways
The compound is involved in the formation of 1-acyl and 2-acyl lyso-phosphatidylcholine (LPC) along with oleic acid as primary products. LPC subsequently forms other phosphorus-containing intermediates, which finally lead to phosphoric acid as the ultimate P-containing product .
Pharmacokinetics
It is known that it can enhance the solubility and bioavailability of drugs . It is also known to rapidly deliver choline to the brain across the blood–brain barrier .
Result of Action
The compound’s action results in the delivery of choline to the brain, which is a precursor of the acetylcholine neurotransmitter . This can potentially be used for the treatment of Alzheimer’s disease and dementia . It also enhances the absorption of peptide drugs and hormones such as insulin .
Action Environment
The action of 1-Dodecanoyl-sn-glycero-3-phosphocholine can be influenced by environmental factors. For instance, it can form stable bilayers and vesicles, thereby encapsulating drugs and delivering them to specific targets within the body . This suggests that the compound’s action, efficacy, and stability can be influenced by the environment in which it is used.
Eigenschaften
IUPAC Name |
[(2R)-3-dodecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42NO7P/c1-5-6-7-8-9-10-11-12-13-14-20(23)26-17-19(22)18-28-29(24,25)27-16-15-21(2,3)4/h19,22H,5-18H2,1-4H3/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKILASWCLJPBO-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50942749 | |
| Record name | 3-(Dodecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20559-18-6 | |
| Record name | 1-Lauroyl-2-hydroxy-sn-glycero-3-phosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20559-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Lauroyl-sn-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020559186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Dodecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Lauroyl-sn-glycero-3-phosphocholine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4Z2U6E9RE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



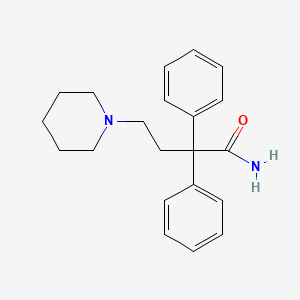
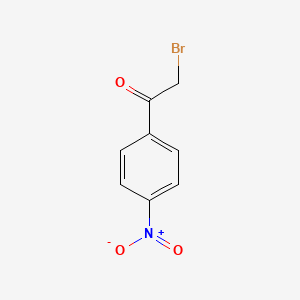
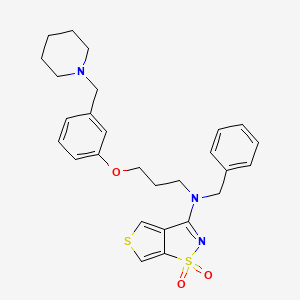

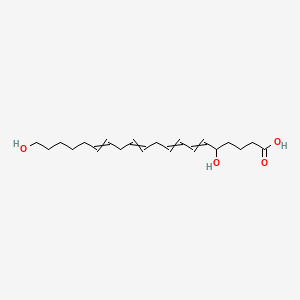
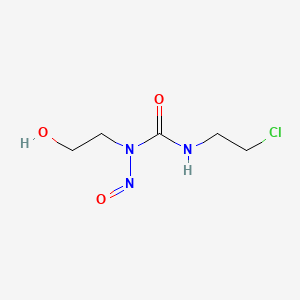
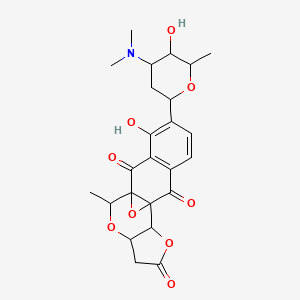
![N-[2-[4-(3-cyclohexyl-2-iminoimidazolidin-1-yl)sulfonylphenyl]ethyl]but-2-enamide](/img/structure/B1207762.png)


